REACTION_CXSMILES
|
[OH-].[Na+].C([C:11]1[S:15][N:14]([C:16]2[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=2)[C:13](=[O:23])[CH:12]=1)(=O)C1C=CC=CC=1.O>C1C=CC=CC=1>[C:19]1([CH3:22])[CH:18]=[CH:17][C:16]([N:14]2[C:13](=[O:23])[CH:12]=[CH:11][S:15]2)=[CH:21][CH:20]=1 |f:0.1|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
5-benzoyl-2-p-tolylisothiazol-3-one
|
Quantity
|
203 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC(N(S1)C1=CC=C(C=C1)C)=O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 d at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash silica gel column chromatography (hexane:ethyl acetate=2:1 to 1:1)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)N1SC=CC1=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |